molecular formula C16H14N2OS B1361923 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one CAS No. 84772-24-7

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one

Cat. No.: B1361923
CAS No.: 84772-24-7
M. Wt: 282.4 g/mol
InChI Key: FJHSJZYYXVHWAY-UHFFFAOYSA-N
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Description

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 2,3-dimethylphenyl isothiocyanate under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group (-SH) can be oxidized to form a sulfoxide or sulfone.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the mercapto group allows for the formation of covalent bonds with target proteins, enhancing its inhibitory potency.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-3H-quinazolin-4-one: Lacks the dimethyl-phenyl substituent, which may affect its chemical properties and biological activity.

    3-Phenyl-2-mercapto-3H-quinazolin-4-one: Contains a phenyl group instead of a dimethyl-phenyl group, leading to differences in steric and electronic effects.

    3-(2-Methyl-phenyl)-2-mercapto-3H-quinazolin-4-one: Similar structure but with a single methyl group, which may influence its reactivity and interactions.

Uniqueness

The presence of the 2,3-dimethyl-phenyl group in 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets. This structural feature may also influence its solubility, stability, and overall pharmacokinetic profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHSJZYYXVHWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368304
Record name 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84772-24-7
Record name 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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